1-(3-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea 1-(3-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea
Brand Name: Vulcanchem
CAS No.:
VCID: VC15115879
InChI: InChI=1S/C23H26ClN5O2/c1-16-19(24)10-7-11-20(16)29(23(30)25-17-8-6-9-18(14-17)31-2)15-22-27-26-21-12-4-3-5-13-28(21)22/h6-11,14H,3-5,12-13,15H2,1-2H3,(H,25,30)
SMILES:
Molecular Formula: C23H26ClN5O2
Molecular Weight: 439.9 g/mol

1-(3-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea

CAS No.:

Cat. No.: VC15115879

Molecular Formula: C23H26ClN5O2

Molecular Weight: 439.9 g/mol

* For research use only. Not for human or veterinary use.

1-(3-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea -

Specification

Molecular Formula C23H26ClN5O2
Molecular Weight 439.9 g/mol
IUPAC Name 1-(3-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
Standard InChI InChI=1S/C23H26ClN5O2/c1-16-19(24)10-7-11-20(16)29(23(30)25-17-8-6-9-18(14-17)31-2)15-22-27-26-21-12-4-3-5-13-28(21)22/h6-11,14H,3-5,12-13,15H2,1-2H3,(H,25,30)
Standard InChI Key DRQCYTXHONOCAF-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC=C1Cl)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC(=CC=C4)OC

Introduction

1-(3-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H- triazolo[4,3-a]azepin-3-yl)methyl)urea is a synthetic organic compound classified as a urea derivative. It features a complex structure that includes a triazoloazepine ring, which is crucial for its potential biological activity and chemical properties. The presence of chloro and methoxy substituents on the phenyl rings further enhances its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multiple steps, although detailed synthesis protocols are not readily available in the literature. Generally, the synthesis of complex organic compounds like this involves the use of various organic reactions such as condensation reactions, substitution reactions, and cyclization reactions.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(3-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H- triazolo[4,3-a]azepin-3-yl)methyl)urea. These include:

Compound NameStructural Features
3-(3-Chloro-2-methylphenyl)-1-(3-methoxyphenyl)ureaLacks triazoloazepine ring; simpler structure
3-(3-Chloro-2-methylphenyl)-1-(3-hydroxyphenyl)ureaSimilar core structure; different substituent
3-(3-Chloro-2-methylphenyl)-1-(3-ethoxyphenyl)ureaSimilar core structure; different substituent

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator